diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diethyl ester groups and a phenylpropyl ketone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This intermediate is then reacted with diethyl oxalate under basic conditions to introduce the diethyl ester groups. The final step involves the alkylation of the pyrazole ring with 3-oxo-3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids, and the phenyl ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of diethyl 1-(3-carboxy-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate.
Reduction: Formation of diethyl 1-(3-hydroxy-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate.
Substitution: Formation of 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylic acid.
Scientific Research Applications
Diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate can be compared with other pyrazole derivatives:
Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the 3-oxo-3-phenylpropyl group, which may result in different biological activities.
1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
1-(3-oxo-3-phenylpropyl)-3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of ester groups, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
diethyl 1-(3-oxo-3-phenylpropyl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-17(22)14-12-15(18(23)25-4-2)20(19-14)11-10-16(21)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTARNVVQACBGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(=O)C2=CC=CC=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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